2-Chloroquinoline-3-boronic acid
Overview
Description
2-Chloroquinoline-3-boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 g/mol . This compound is known for its utility in various chemical reactions, particularly in the synthesis of complex organic molecules. It is a valuable reagent in the field of organic chemistry due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Chloroquinoline-3-boronic acid is the tyrosine and phosphinositide kinase . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
This compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and the kinase target. The process is facilitated by a transition metal catalyst, typically palladium .
Biochemical Pathways
The SM cross-coupling reaction affects various biochemical pathways. The formation of the carbon-carbon bond results in changes to the structure of the kinase, which can alter its activity and influence downstream signaling pathways . The exact pathways affected can vary depending on the specific kinase target and the cellular context.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , suggesting that this compound may have favorable bioavailability.
Result of Action
The interaction of this compound with its kinase targets can result in the inhibition of these kinases . This can lead to changes in cellular signaling and potentially influence cell growth and metabolism. The exact molecular and cellular effects can vary depending on the specific kinase target and the cellular context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other functional groups, the pH of the environment, and the temperature . Additionally, the stability of this compound may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of pyrazolopyrimidinamine derivatives, which are inhibitors of tyrosine and phosphinositide kinase . This suggests that 2-Chloroquinoline-3-boronic acid may interact with enzymes and proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of this compound is not well-defined. It is known to be a reactant in the preparation of pyrazolopyrimidinamine derivatives, which are inhibitors of tyrosine and phosphinositide kinase . This suggests that it may exert its effects at the molecular level through these pathways.
Preparation Methods
The synthesis of 2-Chloroquinoline-3-boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2-Chloroquinoline-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde, forming a new carbon-carbon bond.
Common reagents used in these reactions include palladium and copper catalysts, as well as various ligands to enhance the reaction efficiency
Scientific Research Applications
2-Chloroquinoline-3-boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Chloroquinoline-3-boronic acid can be compared with other boronic acids, such as:
- 5-Chloro-3-pyridineboronic acid
- 2,6-Dimethoxy-3-pyridineboronic acid
- 2-Thienylboronic acid
- 5-Bromo-2-thienylboronic acid
- 6-Bromo-3-pyridinylboronic acid
- Benzo[b]thien-2-ylboronic acid
- Isopropylboronic acid
What sets this compound apart is its unique quinoline structure, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and the development of novel therapeutic agents.
Properties
IUPAC Name |
(2-chloroquinolin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQXYUOPSOXQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400737 | |
Record name | 2-Chloroquinoline-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128676-84-6 | |
Record name | 2-Chloroquinoline-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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